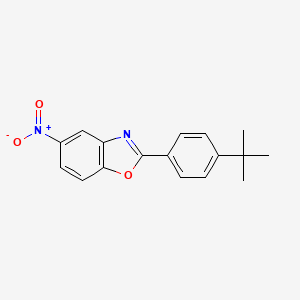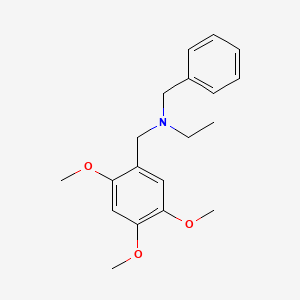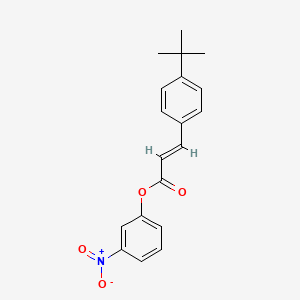![molecular formula C17H13F2N3O3 B5707459 N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B5707459.png)
N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide, commonly known as Dacomitinib, is a small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It was first developed by Pfizer for the treatment of non-small cell lung cancer (NSCLC). Dacomitinib has shown promising results in preclinical and clinical studies, and it is currently undergoing clinical trials for the treatment of various types of cancer.
作用機序
Dacomitinib is a reversible inhibitor of N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide tyrosine kinase. It binds to the ATP-binding site of the receptor, preventing the phosphorylation of downstream signaling molecules. Dacomitinib can inhibit the activity of both wild-type and mutant this compound, including the T790M mutation, which is resistant to other this compound inhibitors. Dacomitinib has also been shown to inhibit other receptors in the ErbB family, such as HER2 and HER4.
Biochemical and Physiological Effects:
Dacomitinib has been shown to induce cell cycle arrest and apoptosis in cancer cells. It can also inhibit cell migration and invasion, which are crucial steps in cancer metastasis. Dacomitinib has been shown to downregulate the expression of various genes involved in cell proliferation, survival, and angiogenesis. Dacomitinib can also modulate the immune response by increasing the infiltration of T cells and natural killer cells into the tumor microenvironment.
実験室実験の利点と制限
Dacomitinib has several advantages as a research tool for studying N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide signaling and cancer biology. It is a potent and selective inhibitor of this compound tyrosine kinase, with a low nanomolar IC50 value. Dacomitinib has also been shown to be effective in preclinical and clinical studies, making it a valuable tool for translational research. However, Dacomitinib has some limitations as a research tool. It is a small molecule inhibitor, which may have off-target effects and limited tissue penetration. Dacomitinib can also induce drug resistance through the selection of secondary mutations in this compound.
将来の方向性
There are several future directions for the development and application of Dacomitinib. One direction is to explore the combination of Dacomitinib with other targeted therapies or immunotherapies for the treatment of cancer. Another direction is to investigate the use of Dacomitinib in the prevention or treatment of drug resistance in N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide-mutant cancers. Additionally, the development of more potent and selective this compound inhibitors based on the structure of Dacomitinib may lead to improved cancer therapies.
合成法
The synthesis of Dacomitinib involves several steps, including the condensation of 4-(difluoromethoxy)aniline with 4-chloro-3-nitrobenzoic acid, reduction of the nitro group, and cyclization with 2-aminobenzoic acid. The final product is obtained by acetylation of the resulting quinazoline derivative with acetic anhydride. The overall yield of Dacomitinib synthesis is approximately 20%.
科学的研究の応用
Dacomitinib has been extensively studied for its potential use in cancer treatment. It has shown promising results in preclinical and clinical studies for the treatment of NSCLC, head and neck squamous cell carcinoma, and other types of cancer. Dacomitinib works by inhibiting the activity of N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide tyrosine kinase, which plays a crucial role in cell proliferation, survival, and metastasis. By blocking this compound signaling, Dacomitinib can induce cell cycle arrest and apoptosis in cancer cells.
特性
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O3/c18-17(19)25-12-7-5-11(6-8-12)21-15(23)9-22-10-20-14-4-2-1-3-13(14)16(22)24/h1-8,10,17H,9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQPPLPXAFFWEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-benzyl-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine](/img/structure/B5707393.png)

![N'-[(4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5707405.png)
![4-{[(5-chloro-2-pyridinyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5707409.png)

![N-[2-(acetylamino)phenyl]-2-methoxyacetamide](/img/structure/B5707434.png)



![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5707457.png)

